1-ethyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-ethyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the Pyrazole Ring: The oxadiazole intermediate can then be reacted with a suitable hydrazine derivative to form the pyrazole ring.
Attachment of the Trimethoxyphenyl Group:
Final Assembly: The final step involves the formation of the carboxamide linkage, typically through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Quinones, oxidized aromatic derivatives.
Reduction: Reduced pyrazole or oxadiazole derivatives.
Substitution: Substituted aromatic or pyrazole derivatives.
Scientific Research Applications
1-ethyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, cancer cell proliferation, or microbial growth.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway in inflammation, or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-N-(3,4,5-trimethoxyphenyl)piperidin-4-amine: This compound shares the trimethoxyphenyl group but differs in the core structure, featuring a piperidine ring instead of the pyrazole and oxadiazole rings.
1-ethyl-N-(3,4,5-trimethoxyphenyl)piperidin-4-amine: Another similar compound with a different core structure.
Uniqueness
1-ethyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is unique due to its combination of the pyrazole and oxadiazole rings, which may confer distinct chemical and biological properties compared to other compounds with similar functional groups.
Properties
IUPAC Name |
1-ethyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5/c1-5-22-7-6-11(21-22)15(23)18-17-20-19-16(27-17)10-8-12(24-2)14(26-4)13(9-10)25-3/h6-9H,5H2,1-4H3,(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUUWNABZJAZIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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